molecular formula C12H13F3N2O2 B2532720 2-(Pyridin-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone CAS No. 2034401-33-5

2-(Pyridin-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Cat. No.: B2532720
CAS No.: 2034401-33-5
M. Wt: 274.243
InChI Key: IWLCHXPNDCICIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a synthetic organic compound that features a pyridine ring, an azetidine ring, and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced through nucleophilic substitution reactions using trifluoroethanol and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Pyridin-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating its interaction with biological macromolecules such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.

    2-(Pyridin-3-yl)-1-(3-(2,2,2-trifluoroethoxy)pyrrolidin-1-yl)ethanone: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

2-(Pyridin-3-yl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is unique due to the presence of both the azetidine ring and the trifluoroethoxy group, which confer distinct chemical and physical properties. These features may enhance its stability, reactivity, and potential for specific interactions with biological targets.

Properties

IUPAC Name

2-pyridin-3-yl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)8-19-10-6-17(7-10)11(18)4-9-2-1-3-16-5-9/h1-3,5,10H,4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLCHXPNDCICIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CN=CC=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.